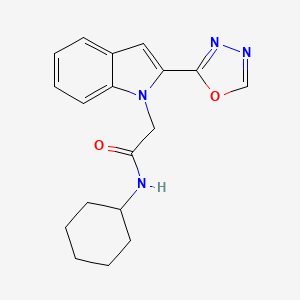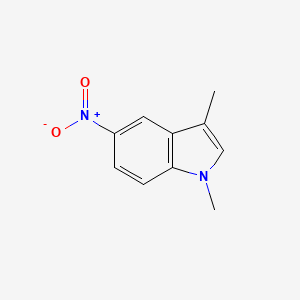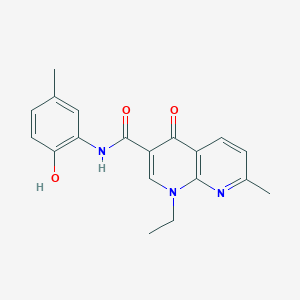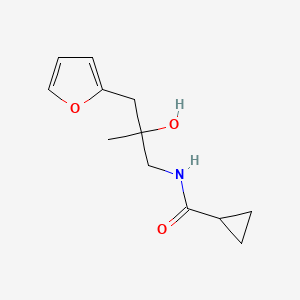![molecular formula C22H18O5S B2951244 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate CAS No. 433312-34-6](/img/structure/B2951244.png)
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate, has been a topic of interest in recent years . Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . Various strategies for the synthesis of thiophene derivatives have been highlighted in the literature from 2012 to 2020 .Molecular Structure Analysis
The molecular structure of this compound is based on a thiophene nucleus . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
Thiophene nucleus-containing compounds show various activities . For example, certain compounds act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s . The specific chemical reactions of this compound are not detailed in the available literature.Mechanism of Action
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoateocin is a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. Specifically, 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoateocin has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoateocin may lead to changes in neural activity and communication, resulting in altered mood and behavior.
Biochemical and Physiological Effects:
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoateocin has been shown to have a range of biochemical and physiological effects, including changes in brain activity, altered perception, and changes in mood and behavior. Research has also shown that 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoateocin may have neuroprotective effects and may be able to promote neurogenesis in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoateocin in lab experiments is that it is a synthetic compound, which means that it can be easily obtained and standardized for research purposes. Additionally, 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoateocin has been shown to have similar effects to psilocin, which is a naturally occurring compound, making it a useful tool for studying the mechanisms of action of psychedelic compounds. However, one limitation of using 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoateocin in lab experiments is that it may not fully replicate the effects of naturally occurring psilocin, as the acetylation process may alter its pharmacological properties.
Future Directions
There are many potential future directions for research on 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoateocin, including further studies on its therapeutic applications in treating mental health disorders, investigations into its mechanism of action, and exploration of its neuroprotective and neurogenic effects. Additionally, research could focus on developing new synthetic compounds based on 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoateocin that may have improved pharmacological properties and therapeutic potential.
Synthesis Methods
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoateocin can be synthesized from psilocin through acetylation. Psilocin can be extracted from certain mushroom species or synthesized through various chemical reactions. The acetylation of psilocin involves the addition of an acetyl group to the hydroxyl group of psilocin, resulting in the formation of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoateocin.
Scientific Research Applications
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoateocin has been studied for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and addiction. Research has shown that 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoateocin has a similar mechanism of action to psilocin, which is a serotonin receptor agonist. It is believed that 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoateocin may be able to modulate the activity of serotonin receptors in the brain, leading to changes in mood and behavior.
properties
IUPAC Name |
[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5S/c1-25-16-6-3-5-15(13-16)22(24)27-21-14-17(26-2)8-10-19(21)20(23)11-9-18-7-4-12-28-18/h3-14H,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSONBPWLOJIQDQ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-3-[2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2951162.png)


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-benzylurea](/img/structure/B2951165.png)

![(1S,3R)-2,2,3-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B2951171.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide](/img/structure/B2951172.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2951174.png)

![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2951178.png)

![8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2951181.png)
